Cas no 26096-30-0 ((1-benzylazetidine-3,3-diyl)dimethanol)
(1-benzylazetidine-3,3-diyl)dimethanol Chemical and Physical Properties
Names and Identifiers
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- (1-benzylazetidine-3,3-diyl)dimethanol
- N-benzyl-3,3-bis(hydroxymethyl)azetidine
- N-benzyl-3,3-bis-(hydroxymethyl)-azetidine
- (1-Benzyl-3-hydroxymethyl-azetidin-3-yl)-methanol
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- MDL: MFCD18909969
Computed Properties
- Exact Mass: 207.12600
Experimental Properties
- PSA: 43.70000
- LogP: 0.41110
(1-benzylazetidine-3,3-diyl)dimethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-332202-0.05g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 0.05g |
$212.0 | 2025-03-18 | |
| Enamine | EN300-332202-0.1g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 0.1g |
$317.0 | 2025-03-18 | |
| Enamine | EN300-332202-0.25g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 0.25g |
$452.0 | 2025-03-18 | |
| Enamine | EN300-332202-0.5g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 0.5g |
$713.0 | 2025-03-18 | |
| Enamine | EN300-332202-1.0g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 1.0g |
$914.0 | 2025-03-18 | |
| Enamine | EN300-332202-2.5g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 2.5g |
$1791.0 | 2025-03-18 | |
| Enamine | EN300-332202-5.0g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 5.0g |
$2650.0 | 2025-03-18 | |
| Enamine | EN300-332202-10.0g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92.0% | 10.0g |
$3929.0 | 2025-03-18 | |
| Enamine | EN300-332202-1g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92% | 1g |
$914.0 | 2023-09-04 | |
| Enamine | EN300-332202-5g |
[1-benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol |
26096-30-0 | 92% | 5g |
$2650.0 | 2023-09-04 |
(1-benzylazetidine-3,3-diyl)dimethanol Related Literature
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
Additional information on (1-benzylazetidine-3,3-diyl)dimethanol
Recent Advances in the Study of (1-benzylazetidine-3,3-diyl)dimethanol (CAS: 26096-30-0) in Chemical Biology and Pharmaceutical Research
The compound (1-benzylazetidine-3,3-diyl)dimethanol (CAS: 26096-30-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the versatility of (1-benzylazetidine-3,3-diyl)dimethanol as a scaffold for the development of novel bioactive molecules. Its rigid azetidine ring and dual hydroxymethyl groups provide a unique platform for chemical modifications, enabling the creation of diverse derivatives with tailored pharmacological properties. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor for the synthesis of potent enzyme inhibitors targeting key pathways in inflammatory diseases.
In terms of synthetic methodology, significant progress has been made in optimizing the production of (1-benzylazetidine-3,3-diyl)dimethanol. A team at MIT developed a novel catalytic asymmetric synthesis approach that improved both the yield and enantiomeric purity of the compound. This advancement, published in Angewandte Chemie, has important implications for the scalable production of chiral derivatives for pharmaceutical applications.
Pharmacological investigations have revealed promising results regarding the compound's biological activity. Research conducted at the National Institutes of Health demonstrated that certain derivatives of (1-benzylazetidine-3,3-diyl)dimethanol exhibit selective binding to G-protein coupled receptors (GPCRs) involved in neurological disorders. These findings, published in Nature Chemical Biology, suggest potential applications in the treatment of conditions such as Parkinson's disease and schizophrenia.
The compound's potential in drug delivery systems has also been explored. A 2024 study in Advanced Drug Delivery Reviews reported that (1-benzylazetidine-3,3-diyl)dimethanol-based polymers show excellent biocompatibility and controlled release properties, making them suitable candidates for targeted drug delivery applications, particularly in cancer therapy.
Despite these promising developments, challenges remain in the clinical translation of (1-benzylazetidine-3,3-diyl)dimethanol-based therapeutics. Current research efforts are focused on improving the pharmacokinetic properties of these compounds and reducing potential off-target effects. Collaborative studies between academic institutions and pharmaceutical companies are underway to address these challenges and accelerate the development of clinically viable candidates.
In conclusion, (1-benzylazetidine-3,3-diyl)dimethanol (CAS: 26096-30-0) represents a promising scaffold in medicinal chemistry with diverse applications. The recent advancements in its synthesis, biological evaluation, and therapeutic potential underscore its importance in current pharmaceutical research. Future studies will likely focus on expanding its application scope and optimizing its properties for clinical use.
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